4-(2-Aminopropylsulfanyl)phenol

Description

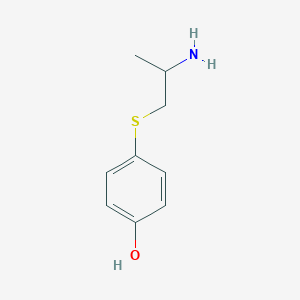

4-(2-Aminopropylsulfanyl)phenol is a substituted phenol derivative featuring a sulfanyl (-S-) group linked to a 2-aminopropyl chain at the para position of the phenolic ring. This compound combines the electron-donating hydroxyl (-OH) group with the nucleophilic sulfanyl moiety and a basic amino (-NH2) group, which collectively influence its chemical reactivity, solubility, and electronic properties. Potential applications include its use as a precursor in organic synthesis, ligand design, or bioactive molecule development.

Properties

CAS No. |

115044-39-8 |

|---|---|

Molecular Formula |

C9H13NOS |

Molecular Weight |

183.27 g/mol |

IUPAC Name |

4-(2-aminopropylsulfanyl)phenol |

InChI |

InChI=1S/C9H13NOS/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5,7,11H,6,10H2,1H3 |

InChI Key |

NOHIPOXNDXLSSO-UHFFFAOYSA-N |

SMILES |

CC(CSC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(CSC1=CC=C(C=C1)O)N |

Synonyms |

4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide hydrochloride , (+-)-isomer, 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide, (+-)-isomer HOMePAES |

Origin of Product |

United States |

Preparation Methods

Phenylhydrazine is typically synthesized by reacting aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt, which is then reduced using sodium sulfite in the presence of sodium hydroxide . Another method involves the reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid . Industrial production methods often follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Phenylhydrazine undergoes various chemical reactions, including:

Reduction: It can be reduced to form hydrazones, which are useful intermediates in organic synthesis.

Substitution: Phenylhydrazine reacts with carbonyl compounds to form hydrazones and osazones, which are used to characterize sugars.

Common reagents used in these reactions include sodium nitrite, hydrogen chloride, sodium sulfite, and tin (II) chloride . Major products formed from these reactions include phenyldiazene, hydrazones, and osazones .

Scientific Research Applications

Phenylhydrazine has a wide range of scientific research applications:

Mechanism of Action

Phenylhydrazine exerts its effects primarily through the formation of reactive oxygen species, leading to the peroxidation of lipids and oxidative degradation of proteins in red blood cells . This oxidative stress results in hemolytic injury, making it a useful compound for studying hemolytic anemia . The molecular targets and pathways involved include the oxidative modification of hemoglobin and the disruption of red blood cell membranes .

Comparison with Similar Compounds

Key Structural Features

Key Differences :

- The imidazole-based compound exhibits a rigid, planar π-system due to the fused heterocycle and phenyl rings, enhancing charge transfer and NLO properties.

- This compound’s flexible sulfanyl-aminopropyl chain likely reduces conjugation efficiency but introduces hydrogen-bonding capability via the -NH2 group.

- Nitro-substituted phenols (e.g., 4-nitrophenyl acetate ) rely on electron-withdrawing groups for polarization but lack the amino functionality for basicity.

Comparison :

- The imidazole derivative’s synthesis leverages nanocatalysts for efficiency, while this compound would require tailored protection/deprotection steps for the amine group.

Optical and Electronic Properties

Key Findings :

- The imidazole derivative exhibits a low bandgap (2.54 eV) and high third-order susceptibility (χ⁽³⁾ = 2.26 × 10⁻⁶ esu), attributed to its extended conjugation and charge-transfer transitions.

- This compound’s -NH2 group may enhance intramolecular charge transfer compared to simple thiophenols, but its flexible chain likely limits π-conjugation, resulting in weaker NLO activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.